molecular formula C18H18N2O3S B2363110 N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide CAS No. 864925-30-4

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide

Cat. No.: B2363110
CAS No.: 864925-30-4
M. Wt: 342.41
InChI Key: QSIMKUDAIKCRPC-VHEBQXMUSA-N
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Description

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a versatile chemical compound with a unique structure that finds applications in various fields such as drug discovery, material science, and bioimaging. Its potential to revolutionize the study and understanding of complex phenomena makes it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide typically involves the condensation of 3-ethyl-4-methoxy-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Bioimaging: The compound’s fluorescent properties make it useful in bioimaging techniques to study biological processes at the molecular level.

Mechanism of Action

The exact mechanism of action of N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzymes, receptors, or other proteins involved in biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-ethyl-4-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(morpholin-4-ylsulfonyl)benzamide
  • 3-bromo-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-20-16-14(23-3)6-5-7-15(16)24-18(20)19-17(21)12-8-10-13(22-2)11-9-12/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIMKUDAIKCRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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